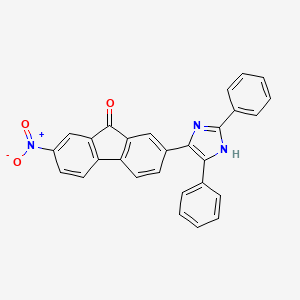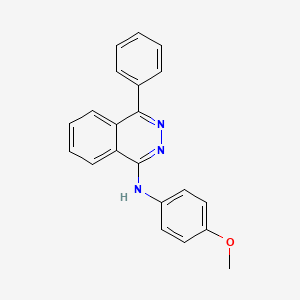
5-(5-benzoyl-2-thienyl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-benzoyl-2-thienyl)pentanoic acid, commonly known as BTPA, is a synthetic compound that has gained popularity in the field of scientific research due to its unique properties. BTPA belongs to the family of non-steroidal anti-inflammatory drugs (NSAIDs) and is known to possess anti-inflammatory, analgesic, and antipyretic properties. The compound has been extensively studied for its potential applications in the fields of medicine and biochemistry.
Wirkmechanismus
The mechanism of action of BTPA is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, BTPA reduces the production of prostaglandins, leading to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
BTPA has been shown to have several biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). BTPA has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in the inflammatory response. In addition, BTPA has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory genes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BTPA in lab experiments is its well-established anti-inflammatory properties. The compound has been extensively studied and has been shown to be effective in reducing inflammation in various animal models. In addition, BTPA is relatively easy to synthesize and is commercially available, making it readily accessible for researchers.
One of the limitations of using BTPA in lab experiments is its potential toxicity. The compound has been shown to have hepatotoxicity and nephrotoxicity in some animal models, which may limit its use in certain applications. In addition, the mechanism of action of BTPA is not fully understood, which may limit its potential applications in certain areas of research.
Zukünftige Richtungen
Despite the potential limitations, BTPA remains a promising candidate for further research. Future studies could focus on elucidating the mechanism of action of BTPA and identifying its potential applications in the fields of medicine and biochemistry. In addition, further studies could investigate the potential toxicity of BTPA and identify ways to mitigate any adverse effects. Finally, future studies could explore the potential synergistic effects of BTPA with other compounds, which may enhance its therapeutic potential.
Synthesemethoden
The synthesis of BTPA is a complex process that involves several steps. The most common method for synthesizing BTPA involves the reaction of 2-thiophenecarboxylic acid with benzoyl chloride in the presence of a catalyst such as aluminum chloride. The resulting product is then reacted with pentanoic acid to yield BTPA. The purity and yield of the final product depend on the reaction conditions and the quality of the starting materials.
Wissenschaftliche Forschungsanwendungen
BTPA has been extensively studied for its potential applications in the fields of medicine and biochemistry. The compound has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and gout. BTPA has also been studied for its potential applications in the field of cancer research, where it has been shown to inhibit the growth of certain cancer cells.
Eigenschaften
IUPAC Name |
5-(5-benzoylthiophen-2-yl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3S/c17-15(18)9-5-4-8-13-10-11-14(20-13)16(19)12-6-2-1-3-7-12/h1-3,6-7,10-11H,4-5,8-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFYCQQEJUIOJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Benzoyl-2-thienyl)pentanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-bromo-4-methoxyphenyl)-3-[(4-methyl-3-nitrophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5122192.png)
![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5122207.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1-piperidinyl)ethanamine](/img/structure/B5122217.png)
![4-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B5122222.png)
![4-oxo-4-({3-[(2-thienylcarbonyl)amino]phenyl}amino)butanoic acid](/img/structure/B5122230.png)

![2,2'-(1,3,6,8-tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)dibenzamide](/img/structure/B5122245.png)
![1-[(2-bromo-4-chlorophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5122263.png)
![3'-(3-chloro-4-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B5122273.png)

![2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5122284.png)
![3-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5122288.png)
![3-butyryl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one](/img/structure/B5122304.png)
![3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide](/img/structure/B5122312.png)